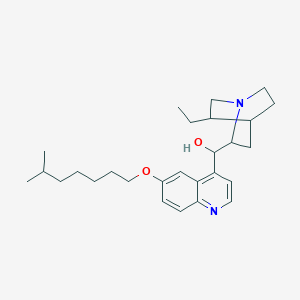
Isooctylhydrocupreine
Description
Isooctylhydrocupreine is a synthetic organic compound characterized by an isooctyl chain (a branched 8-carbon alkyl group) linked to a hydrocupreine moiety. These compounds share key features with this compound, including ester functional groups and branched alkyl chains, which influence their physicochemical properties and applications. Isooctyl derivatives are commonly used in agrochemicals, polymers, and surfactants due to their stability, lipophilicity, and ability to modulate biological activity .
Properties
CAS No. |
130-87-0 |
|---|---|
Molecular Formula |
C27H38N2O2 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-[6-(6-methylheptoxy)quinolin-4-yl]methanol |
InChI |
InChI=1S/C27H40N2O2/c1-4-20-18-29-14-12-21(20)16-26(29)27(30)23-11-13-28-25-10-9-22(17-24(23)25)31-15-7-5-6-8-19(2)3/h9-11,13,17,19-21,26-27,30H,4-8,12,14-16,18H2,1-3H3 |
InChI Key |
DIOGDSVVUWNLHM-UHFFFAOYSA-N |
SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCCCCCC(C)C)O |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCCCCCC(C)C)O |
Other CAS No. |
130-87-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Isooctylhydrocupreine with structurally and functionally related compounds, focusing on molecular structure, applications, stability, and biological activity.
Table 1: Structural and Functional Comparison of Isooctyl Derivatives
Structural Similarities and Divergences
- Functional Groups: All compounds feature an isooctyl chain, but differ in functional groups: esters (2,4-D isooctyl ester, isooctyl acrylate), alcohols (isooctyl alcohol), and organotin complexes (di(n-octyl)tin derivatives). Ester groups enhance hydrophobicity and hydrolytic instability compared to alcohols .
Branching Effects :
Stability and Environmental Behavior
Hydrolysis :
Photolysis :
- 2,4-D isooctyl ester photodegrades rapidly under UV light (t₁/₂ = 2–6 hours), forming 2,4-D acid as a primary metabolite .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


